N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, hydroxyl, and nitrophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenoxy groups are believed to play a crucial role in its biological activity. For example, the nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide stands out due to its unique combination of bromine, hydroxyl, and nitrophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H11Br2N3O5 |
---|---|
Molecular Weight |
473.07 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H11Br2N3O5/c16-12-4-9(5-13(17)15(12)22)7-18-19-14(21)8-25-11-3-1-2-10(6-11)20(23)24/h1-7,22H,8H2,(H,19,21)/b18-7+ |
InChI Key |
PZWUQDRFXVZIMM-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.